ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate
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Overview
Description
ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a pyridine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}acetate
- Propyl 2-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}acetate
Uniqueness
ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group, in particular, influences its solubility and reactivity compared to its methyl and propyl analogs .
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C14H17N3O3S/c1-4-20-13(19)7-16-12(18)8-21-14-11(6-15)9(2)5-10(3)17-14/h5H,4,7-8H2,1-3H3,(H,16,18) |
InChI Key |
OOFNCUIRIHHTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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